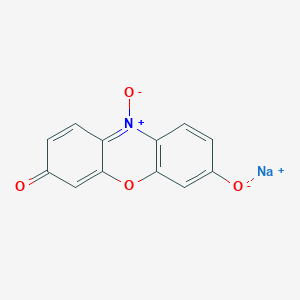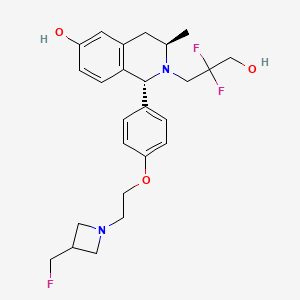
Estrogen receptor antagonist 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estrogen receptor antagonist 6 is a compound that inhibits the activity of estrogen receptors. Estrogen receptors are proteins that are activated by the hormone estrogen and play a crucial role in various physiological processes, including cell growth and differentiation. Estrogen receptor antagonists are used in the treatment of diseases such as breast cancer, where they block the effects of estrogen on cancer cells.
准备方法
The synthesis of estrogen receptor antagonist 6 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.
化学反应分析
Estrogen receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperature and pressure settings. Major products formed from these reactions include various derivatives of the core structure, which may have different biological activities.
科学研究应用
Estrogen receptor antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of estrogen receptors and to develop new synthetic methods and reaction mechanisms.
Biology: Used to investigate the role of estrogen receptors in cellular processes and to develop new therapeutic strategies for diseases such as breast cancer.
Medicine: Used in the treatment of estrogen receptor-positive breast cancer and other hormone-related diseases, often in combination with other drugs to enhance efficacy and reduce resistance.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用机制
Estrogen receptor antagonist 6 exerts its effects by binding to the estrogen receptor and blocking the binding of estrogen. This prevents the activation of the receptor and the subsequent transcription of target genes involved in cell growth and proliferation. The molecular targets and pathways involved include the estrogen receptor itself, as well as downstream signaling pathways such as the MAPK and PI3K/Akt pathways.
相似化合物的比较
Estrogen receptor antagonist 6 is unique in its high affinity and selectivity for the estrogen receptor, as well as its ability to degrade the receptor and inhibit its activity. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator that has both agonist and antagonist effects, depending on the tissue.
Fulvestrant: A selective estrogen receptor degrader that binds to the receptor and promotes its degradation.
Elacestrant: Another selective estrogen receptor degrader that is orally bioavailable and used in the treatment of advanced breast cancer. This compound stands out due to its superior pharmacokinetic properties and efficacy in preclinical models of breast cancer.
属性
分子式 |
C25H31F3N2O3 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m1/s1 |
InChI 键 |
JMKZMWGLYQTHCM-MZNJEOGPSA-N |
手性 SMILES |
C[C@@H]1CC2=C(C=CC(=C2)O)[C@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
规范 SMILES |
CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


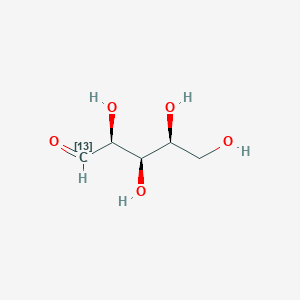
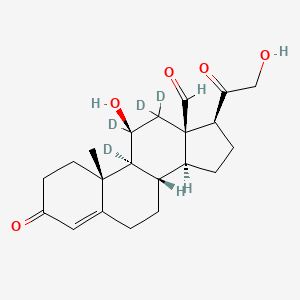
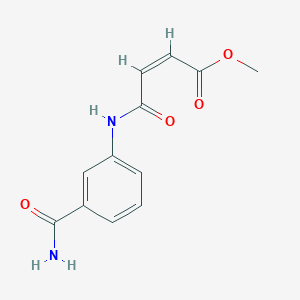
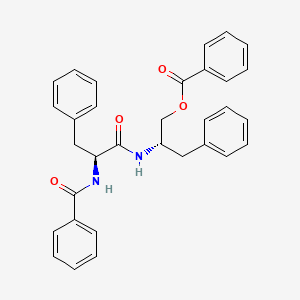

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)
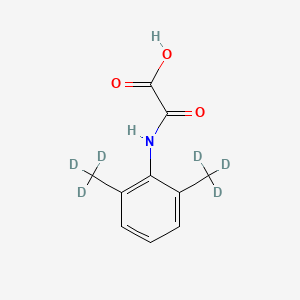
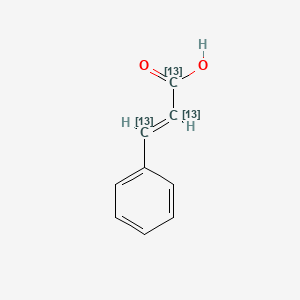

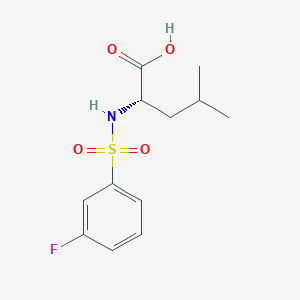
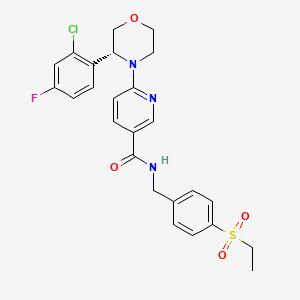
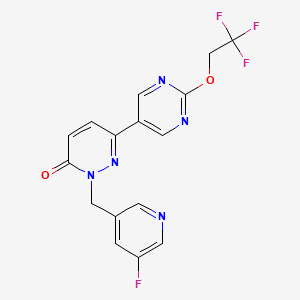
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
